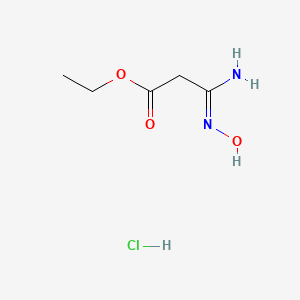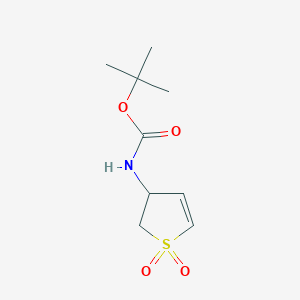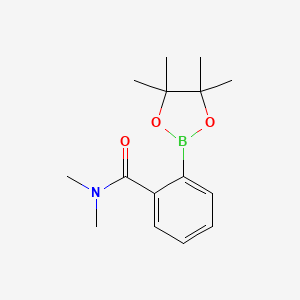![molecular formula C7H9Cl2N3 B1438480 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride CAS No. 1170585-19-9](/img/structure/B1438480.png)
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H7N3 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . The synthesis process involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-6-amine consists of a pyrrolopyridine core . The InChI code for this compound is 1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H3,8,9,10) .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-6-amine participates in various chemical reactions. It has been used as a building block in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives can be determined using various analytical techniques . For instance, the yield, melting point, and NMR data can provide valuable information about these compounds .Applications De Recherche Scientifique
Chemical Synthesis and Drug Design
Pyrrolopyridines, including structures similar to 1H-Pyrrolo[2,3-b]pyridin-6-amine, are often utilized in chemical synthesis as building blocks for the development of pharmaceuticals and complex organic molecules. Their unique structural features make them attractive candidates for the synthesis of compounds with potential therapeutic applications, such as inhibitors or modulators of biological targets (Yasuyoshi Arikawa et al., 2014).
Molecular Modeling and Design
In the field of drug discovery, pyrrolopyridine derivatives are employed in molecular modeling and design to identify new compounds with desired biological activities. For instance, derivatives of pyrrolopyridines have been designed and synthesized as potassium-competitive acid blockers (P-CABs), showcasing the utility of this scaffold in generating lead compounds for further pharmaceutical development (Yasuyoshi Arikawa et al., 2014).
Biological Activity Studies
Pyrrolopyridine derivatives are frequently studied for their biological activities, which can range from enzyme inhibition to receptor modulation. These studies often involve the synthesis of various derivatives followed by in vitro and in vivo evaluations to ascertain their pharmacological properties and potential therapeutic benefits (R. Ruel et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 6-Amino-7-azaindole dihydrochloride is the Tyrosine Protein Kinase SRC . This protein plays a crucial role in various cellular processes, including cell growth, division, migration, and survival .
Mode of Action
6-Amino-7-azaindole dihydrochloride interacts with the active site of the Tyrosine Protein Kinase SRC, inhibiting its function . This interaction results in the suppression of the kinase’s activity, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of Tyrosine Protein Kinase SRC affects several biochemical pathways. It disrupts the signaling pathways that regulate cell growth and division, leading to the suppression of cancer cell proliferation . Additionally, it may also affect pathways related to cell migration and survival .
Result of Action
The molecular and cellular effects of 6-Amino-7-azaindole dihydrochloride’s action primarily involve the inhibition of cancer cell proliferation. By targeting and inhibiting Tyrosine Protein Kinase SRC, the compound can suppress the growth and division of cancer cells .
Orientations Futures
The future directions for the research and development of 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives are promising. These compounds have shown potent activities against FGFR1, 2, and 3, suggesting their potential use in cancer therapy . Further studies are needed to optimize these compounds and evaluate their efficacy and safety in preclinical and clinical settings .
Analyse Biochimique
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing the rate and outcome of biochemical reactions. For instance, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . The nature of these interactions can vary, with the compound either enhancing or inhibiting the activity of the enzyme, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that control the expression of specific genes . By altering the activity of these transcription factors, this compound can lead to changes in gene expression patterns, ultimately affecting cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its activity and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell proliferation and differentiation. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . In some cases, high doses of this compound have been associated with toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are important factors to consider when studying its effects in biological systems.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-2-1-5-3-4-9-7(5)10-6;;/h1-4H,(H3,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDBOQMBYQRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656936 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170585-19-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)




![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)


![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)




